2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

Catalog No.
S790652
CAS No.
274905-73-6
M.F
C38H30
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

CAS Number

274905-73-6

Product Name

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

IUPAC Name

2-tert-butyl-9,10-dinaphthalen-2-ylanthracene

Molecular Formula

C38H30

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3

InChI Key

OBAJPWYDYFEBTF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6

Organic Light-Emitting Diodes (OLEDs)

TBADN, also known as TBPDA, is primarily studied and applied in the field of organic light-emitting diodes (OLEDs) due to its blue fluorescent emission properties. Its non-planar molecular structure, attributed to the bulky tert-butyl group at the 2-position, offers several advantages in OLED applications [, ]:

  • Efficient blue emission: TBADN exhibits a deep blue color with Commission International de l'Eclairage (CIE) coordinates of (x, y) = (0.14, 0.10), contributing to achieving a wider color gamut in OLED displays [].
  • Improved packing efficiency: The non-planar structure of TBADN prevents unfavorable packing with the hole transporting material (HTM) at the interface, leading to enhanced device performance []. This is crucial for efficient charge transport and light emission in OLEDs.
  • Non-doped OLEDs: TBADN can be used directly as the emitting layer (EML) in OLEDs, eliminating the need for additional dopant materials. This simplifies device fabrication and potentially reduces production costs [].

Other Potential Applications

While research on TBADN is primarily focused on OLEDs, its unique properties suggest potential for exploration in other areas:

  • Organic photovoltaics (OPVs): The efficient light absorption and charge transport capabilities of TBADN might be beneficial in designing efficient OPV materials for solar energy conversion [].
  • Chemical sensors: The fluorescent properties of TBADN could be utilized in developing chemical sensors for specific molecules by exploiting changes in its emission upon interaction with the target analyte [].

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene is an organic compound characterized by its complex structure, which includes an anthracene core substituted with two naphthyl groups at the 9 and 10 positions and a tert-butyl group at the 2 position. Its molecular formula is C38H30C_{38}H_{30}, and it has garnered interest in various fields, particularly in organic electronics due to its photophysical properties. The presence of multiple aromatic rings contributes to its stability and luminescent characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Typical of anthracene derivatives, including:

  • Photodimerization: Under UV light, anthracene derivatives can undergo [4 + 4] cycloaddition reactions, leading to dimer formation.
  • Electrophilic Substitution: The aromatic nature of the compound allows for electrophilic substitutions at various positions on the naphthyl or anthracene rings.
  • Oxidation: The compound can be oxidized, particularly at the anthracene moiety, which can lead to various derivatives with altered electronic properties .

The synthesis of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene typically involves multi-step organic reactions. Common methods include:

  • Fries Rearrangement: Starting from naphthalene derivatives, which can be functionalized to introduce the naphthyl groups.
  • Diels–Alder Reaction: This method may be employed to construct the anthracene core followed by subsequent functionalization.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to attach naphthyl groups to the anthracene backbone .

2-tert-butyl-9,10-di(naphth-2-yl)anthracene has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its luminescent properties make it a candidate for use in blue fluorescent layers within OLEDs.
  • Photonic Devices: The compound's stability and emission characteristics are beneficial for various photonic applications.
  • Research in Organic Electronics: It serves as a model compound for studying the effects of molecular structure on electronic properties and device performance .

Interaction studies of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene often focus on its photophysical properties and how they are influenced by molecular interactions. These studies include:

  • Excimer Formation: Investigating how the arrangement of molecules in solid-state affects their emission characteristics.
  • Solvent Effects: Analyzing how different solvents impact the fluorescence and absorption spectra of the compound.
  • Energy Transfer Mechanisms: Understanding how energy transfer occurs between this compound and other materials in composite films or devices .

Several compounds share structural similarities with 2-tert-butyl-9,10-di(naphth-2-yl)anthracene. These include:

Compound NameStructure DescriptionUnique Features
9,10-DiphenylanthraceneAnthracene core with two phenyl groupsKnown for its high fluorescence efficiency
9,10-Di(naphthalen-1-yl)anthraceneAnthracene core with naphthalene groupsExhibits different electronic properties due to substitution pattern
1,8-DiphenylanthraceneAnthracene core with phenyl groups at opposite endsDisplays unique photophysical behavior due to steric hindrance

The uniqueness of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene lies in its specific substitution pattern that enhances its stability and luminescent properties compared to other similar compounds. The tert-butyl group introduces steric hindrance that affects molecular packing and interaction dynamics within materials .

XLogP3

11.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-tert-Butyl-9,10-di(naphth-2-yl)anthracene

Dates

Modify: 2023-08-15

Explore Compound Types